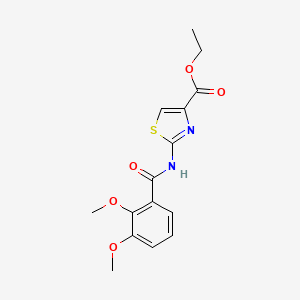
2-Isopropyl-4-(4-nitrophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : 2-Isopropyl-4-(4-nitrophenyl)thiazole and similar compounds have been synthesized using various techniques. For instance, Zeng Zhen-fan (2014) detailed the synthesis of 2-amino-4-p-nitrophenyl thiazole through the reaction of 4-Nitroacetophenone and thiourea, optimized via orthogonal experiments (Zeng, 2014). W. Cunico et al. (2007) reported a one-pot synthesis method for related thiazolidin-4-ones, demonstrating a versatile approach to synthesizing thiazole derivatives (Cunico et al., 2007).
Characterization of Properties : Studies have focused on characterizing the physical and chemical properties of thiazole derivatives. For example, Anna Wrona-Piotrowicz et al. (2015) explored the fluorescence properties of hydroxythiazole derivatives in solution and solid states, demonstrating large Stokes shifts and intramolecular charge transfer characteristics (Wrona-Piotrowicz et al., 2015). Xin Zhao et al. (2007) synthesized novel polyimides using a thiazole-containing diamine, highlighting the material's excellent solubility and thermal resistance, important for industrial applications (Zhao et al., 2007).
Biological and Pharmaceutical Research
Antimicrobial and Antifungal Properties : The antimicrobial and antifungal activities of thiazole derivatives have been investigated. For instance, M. Altıntop et al. (2014) synthesized thiazolyl hydrazone derivatives and evaluated them against Candida utilis, finding significant antifungal activity (Altıntop et al., 2014).
Potential in Treating Neurodegenerative Disorders : A 2018 study by S. Carradori et al. explored the use of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as inhibitors for monoamine oxidase B and acetylcholinesterase, indicating their potential for treating neurodegenerative diseases like Parkinson's (Carradori et al., 2018).
Material Science and Chemistry
Application in Corrosion Inhibition : The use of thiazole derivatives as corrosion inhibitors has been examined. A study by Yongming Tang et al. (2009) on thiadiazole derivatives, including those with nitrophenyl groups, demonstrated their effectiveness in inhibiting copper corrosion in acidic environments (Tang et al., 2009).
Nonlinear Optical Properties : C. S. Naveena et al. (2012) synthesized and evaluated 2,4-disubstituted-[1,3]-thiazoles for their nonlinear optical properties, contributing to the understanding of these materials for potential electronic and photonic applications (Naveena et al., 2012).
Safety and Hazards
While specific safety and hazard information for “2-Isopropyl-4-(4-nitrophenyl)thiazole” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of molecular targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a manner that leads to various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 248306 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a variety of molecular and cellular changes .
Action Environment
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(2)12-13-11(7-17-12)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBJIEUPODKWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)
![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)


![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)
![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)
![N-(3-chloropyridin-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2404609.png)


![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)